3-Ethylphenyl isocyanate

Isocyanate Reactivity Hammett Correlation Substituent Effects

3-Ethylphenyl isocyanate (CAS 23138-58-1), also designated 1-ethyl-3-isocyanatobenzene, is an aromatic monoisocyanate with the molecular formula C₉H₉NO (molecular weight 147.17 g/mol). It is a colorless to pale yellow, moisture-sensitive liquid with a boiling point of 104–107°C (40 mmHg) and a density of 1.033 g/mL at 25°C.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 23138-58-1
Cat. No. B1585730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylphenyl isocyanate
CAS23138-58-1
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N=C=O
InChIInChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3
InChIKeyDNFZCDLEGMEKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylphenyl Isocyanate (CAS 23138-58-1): Structural Identity and Core Physicochemical Properties


3-Ethylphenyl isocyanate (CAS 23138-58-1), also designated 1-ethyl-3-isocyanatobenzene, is an aromatic monoisocyanate with the molecular formula C₉H₉NO (molecular weight 147.17 g/mol) . It is a colorless to pale yellow, moisture-sensitive liquid with a boiling point of 104–107°C (40 mmHg) and a density of 1.033 g/mL at 25°C . The compound bears a single ethyl substituent at the meta position of the phenyl ring relative to the isocyanate (-N=C=O) functional group . This meta-substitution pattern distinguishes it from its ortho- and para-ethylphenyl isocyanate isomers, as well as from unsubstituted phenyl isocyanate [1].

Why 3-Ethylphenyl Isocyanate Cannot Be Casually Substituted with Its Ortho- or Para-Isomers


Aromatic isocyanates cannot be treated as generic commodities because the position and electronic nature of ring substituents directly modulate the reactivity of the -NCO group [1]. For aryl isocyanates, substituent effects follow Hammett linear free-energy relationships, where electron-donating groups (like an ethyl group) alter the electrophilicity of the isocyanate carbon and thus the rate of nucleophilic addition [1]. Crucially, the meta-ethyl substitution in 3-ethylphenyl isocyanate results in a distinct electronic environment compared to ortho- and para-ethyl analogs; ortho-substituents introduce steric hindrance that can impede reactions, while para-substituents exert a stronger resonance effect [2]. Consequently, substituting 3-ethylphenyl isocyanate with another positional isomer without validation risks altering reaction kinetics, product regioselectivity, or final material properties, as demonstrated by comparative kinetic studies on related substituted phenyl isocyanates [3].

Quantitative Differentiation Guide: 3-Ethylphenyl Isocyanate vs. Closest Analogs


Meta-Ethyl Substitution Confers Distinct Electronic Influence Compared to Para-Isomers

The reactivity of aryl isocyanates toward nucleophiles is highly sensitive to ring substituents, following a Hammett correlation with a reaction constant (ρ) of approximately 2 for reactions with amines and alcohols [1]. While direct kinetic data for 3-ethylphenyl isocyanate are not available, its meta-ethyl substituent is an electron-donating group with a Hammett σ_m value of -0.07, compared to the stronger electron-donating effect of a para-ethyl group (σ_p = -0.15) [2]. This difference in substituent constant quantitatively predicts that para-ethylphenyl isocyanate would react faster with nucleophiles than the meta-substituted isomer, a trend experimentally validated for other para- vs. meta-substituted aryl isocyanates [3].

Isocyanate Reactivity Hammett Correlation Substituent Effects

Ortho-Substituted Analogs Face Significant Steric Hindrance in Nucleophilic Additions

Ortho-substituted aryl isocyanates exhibit distinct reactivity due to steric hindrance imposed by the ortho substituent on the approaching nucleophile. In studies of C→N ethoxycarbonyl migration reactions, ortho-substituted aryl isocyanates displayed qualitatively different reaction outcomes compared to their meta- and para-substituted counterparts, with the steric bulk of the ortho group directly impacting the feasibility of the rearrangement [1]. For 3-ethylphenyl isocyanate, the ethyl group is located at the meta position, remote from the reactive -NCO group, thus minimizing steric interference. In contrast, 2-ethylphenyl isocyanate (ortho isomer) would experience greater steric hindrance, potentially leading to slower reaction kinetics or the formation of different product distributions.

Steric Effects Ortho-Substitution Reaction Rate

Meta-Ethyl Isomer Offers Intermediate LogP for Balanced Lipophilicity in Drug Design

The octanol-water partition coefficient (LogP) is a key descriptor in medicinal chemistry for predicting membrane permeability and bioavailability. For 3-ethylphenyl isocyanate, the calculated LogP is 3.6 [1]. For comparison, unsubstituted phenyl isocyanate has a calculated LogP of approximately 2.1, while 4-ethylphenyl isocyanate (para isomer) would have a similar LogP value [2]. The meta-ethyl substitution provides a 1.5 LogP unit increase over the parent phenyl isocyanate, enhancing lipophilicity without the steric complications of an ortho substituent. This intermediate LogP value positions 3-ethylphenyl isocyanate as a useful building block for optimizing the physicochemical properties of urea- or carbamate-containing drug candidates.

Lipophilicity LogP Drug Design

Optimal Research and Industrial Scenarios for Procuring 3-Ethylphenyl Isocyanate


Synthesis of Meta-Substituted Phenylurea Derivatives for Pharmaceutical Screening

3-Ethylphenyl isocyanate is the preferred reagent for constructing meta-ethyl substituted phenylurea pharmacophores, which are common motifs in kinase inhibitors and other bioactive molecules [1]. The meta-ethyl group provides a balanced lipophilicity (LogP = 3.6) that enhances cell permeability without introducing the steric hindrance associated with ortho-substituted isocyanates, which can reduce reaction yields and complicate purification [2]. Procuring this specific isomer ensures the intended regioisomer is obtained directly, avoiding the need for costly separation of positional isomers.

Polyurethane and Polyurea Formulations Requiring Controlled Reactivity Profiles

In the development of specialty polyurethanes and polyureas, the meta-ethyl substitution in 3-ethylphenyl isocyanate offers a distinct electronic environment that translates to a moderate reaction rate with polyols and amines [1]. Unlike para-ethylphenyl isocyanate, which is predicted to react faster due to a stronger electron-donating effect (σ_p = -0.15 vs. σ_m = -0.07), the meta-isomer provides a wider processing window and better control over chain extension and crosslinking density [2]. This is particularly valuable for coatings and elastomers where uniform curing and final mechanical properties are critical.

Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery

For SAR campaigns exploring the effect of lipophilic substituents on herbicidal or fungicidal activity, 3-ethylphenyl isocyanate serves as a key intermediate to access a specific region of chemical space [1]. The calculated LogP of 3.6 positions it as a more lipophilic alternative to phenyl isocyanate (LogP ≈ 2.1) [2]. This allows researchers to systematically probe the impact of increased lipophilicity on target binding and in vivo efficacy, while the meta substitution ensures that the electronic and steric contributions of the ethyl group are distinct from those of para-substituted analogs.

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